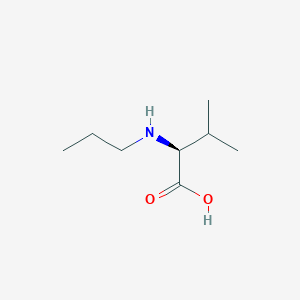

(S)-2-(Propylamino)-3-methylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-methyl-2-(propylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-5-9-7(6(2)3)8(10)11/h6-7,9H,4-5H2,1-3H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDSPQBVBYCOKT-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H](C(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316376 | |

| Record name | N-Propyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90600-07-0 | |

| Record name | N-Propyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90600-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Propyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reductive Amination of an α Keto Acid

A primary route involves the reductive amination of 3-methyl-2-oxobutanoic acid (the α-keto acid corresponding to valine) with propylamine (B44156). pearson.com This two-step, one-pot reaction is a cornerstone of amine synthesis. wikipedia.org

Step 1: Imine Formation: The keto group of 3-methyl-2-oxobutanoic acid reacts with propylamine under weakly acidic conditions to form an intermediate imine.

Step 2: Reduction: The imine is then reduced to the secondary amine using a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is often preferred because it is mild enough not to reduce the initial keto acid but is effective at reducing the protonated imine (iminium ion). masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another effective method. pearson.com

Direct N Alkylation of L Valine

Stereoselective Synthetic Pathways

The creation of the chiral center in N-alkyl amino acids requires precise stereochemical control. Methodologies to achieve this range from the use of temporary chiral auxiliaries to highly selective catalytic approaches, including those that are metal-mediated, organocatalytic, or enzymatic.

A well-established strategy for asymmetric synthesis involves the temporary attachment of a substrate to a chiral auxiliary. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction, after which it is cleaved and can often be recovered. wikipedia.org For the synthesis of α-amino acids, this typically involves the alkylation of a chiral enolate.

Evans oxazolidinones are a prominent class of chiral auxiliaries used in asymmetric synthesis. researchgate.netacs.org An N-acyl oxazolidinone can be selectively deprotonated to form a Z-enolate, which then undergoes a diastereoselective alkylation reaction. researchgate.net The chiral auxiliary shields one face of the enolate, forcing the alkylating agent to approach from the less hindered face, thereby establishing the desired stereocenter. researchgate.netacs.org

Similarly, pseudoephedrine can serve as a practical chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms a corresponding amide. Deprotonation creates an enolate where the configuration of the subsequent alkylation is directed by the auxiliary's methyl group, leading to a predictable diastereomeric product. wikipedia.org The auxiliary is then removed by cleaving the amide bond to yield the enantiomerically enriched carboxylic acid. wikipedia.orgnih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table is interactive. You can sort and filter the data.

| Chiral Auxiliary | Reaction Type | Key Features | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Evans Oxazolidinone | Asymmetric Alkylation | Forms a Z-enolate; auxiliary directs incoming electrophile. researchgate.net | >20:1 acs.org |

| Pseudoephedrine | Asymmetric Alkylation | Alkylation occurs syn to the methyl and anti to the hydroxyl group. wikipedia.org | High diastereoselectivity observed. nih.gov |

| Camphor-derived Auxiliaries | Asymmetric Alkylation | Solvent choice can influence the formation of E- or Z-enolates, leading to either product diastereomer. researchgate.net | High levels of induction. researchgate.net |

| Cysteine-derived Oxazolidinone | Various Asymmetric Transformations | Product cleavage occurs under mild conditions via N-to-S acyl transfer. digitellinc.com | Not specified |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, mimicking natural enzymatic processes without the need for metals. rsc.org For amino acid synthesis, these strategies often focus on the enantioselective formation of the crucial C-N bond.

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a variety of reactions. rsc.org In the context of amino acid synthesis, CPAs can activate imines or imino esters toward nucleophilic attack. For instance, the organocatalytic transfer hydrogenation of an N-alkyl α-imino ester can provide direct access to N-alkyl amino acids with excellent yields and enantiomeric ratios. rsc.org Other strategies include the enantioselective aza-Henry reaction, where a nitromethane (B149229) equivalent adds to a chiral catalyst-activated imine to form a β-nitro-amine, a precursor to amino acids. rsc.org

Asymmetric reductive amination is one of the most direct and atom-economical methods for synthesizing N-alkyl amino acids. nih.gov This approach involves the condensation of an α-keto acid (e.g., 3-methyl-2-oxobutanoic acid) with a primary amine (e.g., propylamine) to form an intermediate imine, which is then asymmetrically reduced in situ.

The success of this reaction hinges on a highly active and selective catalyst. Chiral complexes of transition metals such as iridium and ruthenium have proven highly effective. nih.govresearchgate.net These catalysts, featuring specialized chiral phosphoramidite (B1245037) or other ligands, can achieve high enantioselectivity even with challenging primary alkyl amines as the nitrogen source. nih.gov The development of these catalytic systems has been crucial for synthesizing a wide range of chiral N-alkyl amines and their corresponding amino acid derivatives. monash.edunih.gov

Table 2: Catalysts for Asymmetric Reductive Amination This table is interactive. You can sort and filter the data.

| Catalyst System | Substrate Type | Key Features | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| Iridium-Phosphoramidite Complex | Ketones and primary alkyl amines | Highly efficient, operates at low catalyst loading (0.05 mol%). nih.gov | Up to 95% nih.gov |

| Ruthenium-Catalyzed | Alkyl aryl ketones and ammonium (B1175870) salts | Enables direct reductive amination to form primary amines. nih.gov | Not specified for N-alkyl |

| Rhodium-Chiral Ligands | α-keto acids and benzyl (B1604629) amines | Requires hydrogen pressure for the reduction of the intermediate imine. monash.edu | High ee reported. monash.edu |

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis, often proceeding under mild conditions with minimal hazardous waste. manchester.ac.uknih.gov Enzymes are increasingly employed for the production of enantiopure amino acids.

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the stereoselective reductive amination of a carbonyl compound to a chiral amine. nih.govnih.gov While native AmDHs exist, a powerful approach involves the protein engineering of abundant amino acid dehydrogenases (AADHs). researchgate.net Through targeted mutations, the substrate specificity of an AADH can be altered to accept a ketone (like methyl isobutyl ketone) instead of its natural α-keto acid substrate, effectively creating a bespoke AmDH. researchgate.net

For the synthesis of (S)-2-(Propylamino)-3-methylbutanoic acid, a suitably engineered or selected AmDH could catalyze the reductive amination of 3-methyl-2-oxobutanoic acid using propylamine as the amine donor. These reactions require a nicotinamide (B372718) cofactor (NADH or NADPH), which is typically recycled in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). manchester.ac.uknih.gov

Table 3: Biocatalytic Reductive Amination using Amine Dehydrogenases This table is interactive. You can sort and filter the data.

| Enzyme Source / Type | Substrate Example(s) | Key Characteristics | Selectivity |

|---|---|---|---|

| Engineered Leucine (B10760876) Dehydrogenase | Methyl isobutyl ketone | Altered from wild-type to accept a ketone instead of a keto acid. researchgate.net | Produces (R)-1,3-dimethylbutylamine. researchgate.net |

| Engineered Lysine ε-Dehydrogenase | Various ketones and aldehydes | Thermostable; can be stereo-switchable depending on the substrate. nih.gov | Up to >99.9% ee for either S or R products. nih.gov |

| Native AmDH (e.g., MsmeAmDH) | Small ketones (e.g., butan-2-one) | Efficient for the synthesis of small, unfunctionalized 2-aminoalkanes. researchgate.net | Up to 93.6% ee for (S)-butan-2-amine. researchgate.net |

Kinetic resolution is a classical method for separating enantiomers. In an acylase-mediated process, a racemic mixture of an N-acyl amino acid is prepared chemically. An enzyme, typically Acylase I from porcine kidney or Aspergillus species, is then introduced. harvard.edu This enzyme exhibits high enantioselectivity, specifically catalyzing the hydrolysis of the N-acyl group from the L-amino acid (the natural enantiomer), while leaving the N-acyl-D-amino acid untouched. harvard.eduharvard.edulibretexts.org The resulting mixture of the free L-amino acid and the acylated D-amino acid can then be easily separated.

A more advanced version of this process is a dynamic kinetic resolution (DKR). In a DKR, a racemase enzyme is added to the reaction alongside the acylase. ed.ac.uk The racemase continuously converts the unreactive N-acyl-D-amino acid back into the racemic mixture. This allows the acylase to continually act on the newly formed N-acyl-L-amino acid, theoretically enabling the conversion of 100% of the starting racemic material into the single, desired L-enantiomer. ed.ac.uk

Synthetic Pathways to this compound and its Analogs

The synthesis of this compound, an N-alkylated derivative of the amino acid valine, along with analogous N-alkyl amino acids, employs a variety of strategic chemical methodologies. These approaches are centered on the careful manipulation of functional groups and the selection of appropriate starting materials to achieve the desired stereochemistry and molecular structure. Key strategies include the use of protecting groups, which are temporary modifications to reactive sites in a molecule, and precursor-based routes that build the final product from structurally related starting molecules.

Reactivity and Derivatization Chemistry of S 2 Propylamino 3 Methylbutanoic Acid

Amide Bond Formation and Peptide Coupling Chemistry

The formation of an amide bond, a cornerstone of peptide synthesis, is a principal reaction for (S)-2-(propylamino)-3-methylbutanoic acid. The coupling of N-alkylated amino acids, such as this N-propyl valine derivative, is often more challenging than for primary amino acids due to the increased steric hindrance around the nitrogen atom. monash.edubachem.com This steric bulk can significantly slow down the rate of reaction. bachem.com

Coupling Reagents and Reaction Optimizations

A variety of modern coupling reagents have been developed to facilitate the formation of amide bonds under mild conditions, many of which are applicable to the coupling of sterically hindered amino acids. The fundamental principle involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. rsc.org Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

For sterically demanding couplings, such as those involving N-alkylated amino acids, phosphonium and uronium/aminium salt-based reagents are often preferred. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have proven effective. bachem.com PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) has also been noted for its high reactivity. bachem.com The selection of the appropriate reagent and reaction conditions is critical for achieving high yields. Optimization often involves adjusting the base, solvent, and temperature. For instance, a common base used in conjunction with these coupling reagents is N,N-diisopropylethylamine (DIPEA). rsc.org

A study on the coupling of Boc-protected valine with an electron-deficient amine highlighted the importance of the coupling conditions. While HATU and BOPCl gave modest yields, a combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) and DMAP (4-dimethylaminopyridine) significantly improved the yield of the resulting amide. google.com Another approach for amide formation involves the use of titanium tetrachloride (TiCl4) to directly condense carboxylic acids and amines, which has been shown to proceed with high yields for a range of substrates. monash.edu

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Typical Co-reagents/Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, DMAP | Widely used, can form insoluble urea (B33335) byproducts (DCC). rsc.org |

| Phosphonium Salts | PyBOP, PyAOP | DIPEA, NMM | Highly effective for hindered couplings. bachem.com |

| Uronium/Aminium Salts | HATU, HBTU | DIPEA, NMM | Fast reaction rates, less epimerization with HATU. rsc.org |

| Other | TiCl4 | Pyridine | Direct condensation of acids and amines. monash.edu |

Stereochemical Integrity During Peptide Coupling

A critical consideration during the coupling of chiral amino acids is the preservation of stereochemical integrity at the α-carbon. Racemization or epimerization can occur, particularly during the activation of the carboxylic acid. The use of additives such as HOBt or HOAt (1-hydroxy-7-azabenzotriazole) is a standard practice to suppress this side reaction. wikipedia.org These additives work by forming an active ester that is less prone to racemization.

For N-alkylated amino acids, the risk of epimerization can still be a concern. monash.edu Studies involving TiCl4-mediated amidation of N-Boc-protected alanine (B10760859) have shown that the reaction can proceed with almost complete preservation of stereochemistry. monash.edu The choice of coupling reagent and conditions plays a significant role in maintaining chiral purity. For example, HATU is known to result in less epimerization compared to HBTU. rsc.org

Esterification and Carboxylic Acid Functionalization

The carboxylic acid moiety of this compound can undergo esterification to form the corresponding esters. This reaction is typically carried out by reacting the amino acid with an alcohol in the presence of an acid catalyst. acs.org A common method for the esterification of amino acids involves the use of thionyl chloride with the desired alcohol. For instance, L-valine can be converted to its isopropyl ester by reacting it with isopropanol (B130326) and thionyl chloride. nih.gov

Alternatively, esterification of N-protected amino acids can be achieved using a carbodiimide, such as DCC, in the presence of an alcohol and a catalyst like 4-(dimethylaminopyridine) (DMAP). google.com It is important to note that when performing reactions such as N-alkylation with alcohols, competing esterification of the carboxylic acid can occur. researchgate.net

Beyond simple esterification, the carboxylic acid can be converted into other functional groups. For example, it can be reduced to the corresponding primary alcohol, or converted to an acid chloride, which is a versatile intermediate for further reactions. nih.gov

Reactions Involving the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic and can participate in a variety of reactions, including further alkylation and acylation.

Further N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine can be further alkylated to form a tertiary amine. This is often achieved through nucleophilic substitution with an alkyl halide. wikipedia.org However, controlling the extent of alkylation can be challenging. wikipedia.org More modern and selective methods have been developed. For example, the direct N-alkylation of unprotected amino acids, including valine, with alcohols has been demonstrated using a ruthenium catalyst in a "borrowing hydrogen" strategy. nih.gov This method allows for the synthesis of di-N-alkylated amino acids. nih.gov Another approach involves the reductive amination of aldehydes in the presence of a reducing agent. acs.org

N-Acylation: The secondary amine can be readily acylated by reacting it with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) to form the corresponding N-acyl derivative. researchgate.netscience.gov For instance, valine has been N-acylated with acetic acid at elevated temperatures. researchgate.net These reactions are generally high-yielding.

Urea and Thiourea (B124793) Derivative Formation

Urea Formation: The secondary amine of this compound can react with isocyanates to form N,N'-disubstituted urea derivatives. A more direct and environmentally friendly approach involves the reaction of amines with potassium isocyanate in water to produce N-substituted ureas. rsc.orgrsc.org This method has been successfully applied to amino acids. rsc.orgrsc.org Another method for the synthesis of alkyl-ureas is the direct reaction of alkyl-amines with urea at elevated temperatures. google.com

Thiourea Formation: Similarly, thiourea derivatives can be synthesized from the secondary amine. A common method is the reaction with an isothiocyanate. rsc.org Other methods for thiourea synthesis include the condensation of amines with carbon disulfide. organic-chemistry.org The reaction of isobutyryl chloride with ammonium (B1175870) thiocyanate (B1210189) followed by the addition of an amine has also been used to prepare alkyl-substituted thiourea derivatives. researchgate.net

Table 2: Summary of Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | HATU, DIPEA | Peptide/Amide |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., SOCl2) | Ester |

| Secondary Amine | N-Alkylation | Alkyl Halide or Alcohol/Catalyst | Tertiary Amine |

| Secondary Amine | N-Acylation | Acyl Chloride or Anhydride | N-Acyl Derivative |

| Secondary Amine | Urea Formation | Isocyanate or KOCN | Urea Derivative |

| Secondary Amine | Thiourea Formation | Isothiocyanate or CS2 | Thiourea Derivative |

Chiral Derivatization for Analytical and Preparative Purposes

The enantiomeric purity of this compound is a critical parameter, particularly in contexts requiring stereospecificity. Chiral derivatization is a fundamental strategy employed for both the analytical quantification of enantiomeric excess and the preparative separation of enantiomers. This indirect approach involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having distinct physicochemical properties, can then be separated using standard, non-chiral chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govnih.gov

For a secondary amino acid like this compound, several established derivatization agents are applicable. The choice of reagent often depends on the analytical technique to be used (HPLC vs. GC), the required sensitivity, and the functional groups present in the molecule.

Derivatization for HPLC Analysis

For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore for sensitive UV or fluorescence detection, in addition to creating diastereomers. cat-online.com A variety of CDAs are available for this purpose.

One of the most widely used families of reagents is based on Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), commonly known as Marfey's reagent, and its analogs. nih.gov These reagents react with the secondary amine of this compound to form stable diastereomeric derivatives. The dinitrophenyl group provides a strong chromophore for UV detection. The separation of these diastereomers is typically achieved on a reversed-phase column (e.g., C18). nih.govnih.gov

Another versatile reagent is (+)- or (−)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with secondary amines to form stable urethane (B1682113) derivatives. nih.gov The fluorenyl group is an excellent fluorophore, allowing for highly sensitive detection. The resulting diastereomers can be effectively resolved using reversed-phase HPLC. nih.gov

Isothiocyanate-based reagents, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), are also employed. nih.gov GITC reacts with the amine to form thiourea diastereomers, which can be separated chromatographically.

The table below summarizes common chiral derivatizing agents applicable for the HPLC analysis of secondary amino acids.

| Chiral Derivatizing Agent (CDA) | Reactive Group on CDA | Derivative Formed | Detection Method | Typical Column |

| Marfey's Reagent (FDAA) | Fluoro-dinitrophenyl | N-Substituted dinitrophenyl derivative | UV | Reversed-Phase (C18) |

| 1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Chloroformate | Urethane (Carbamate) | Fluorescence | Reversed-Phase (C18) |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Isothiocyanate | Thiourea | UV | Reversed-Phase |

Derivatization for GC Analysis

For GC analysis, the derivatization process must render the amino acid volatile and thermally stable. This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group. In the context of chiral analysis, one of these steps can employ a chiral reagent.

A common strategy involves esterification with an achiral alcohol (e.g., isopropanol) followed by acylation with a chiral acylating agent, such as a derivative of a chiral acid (e.g., N-trifluoroacetyl-L-prolyl chloride). actascientific.com Alternatively, the amino acid can be esterified with a chiral alcohol, followed by acylation with an achiral reagent (e.g., trifluoroacetic anhydride).

Alkyl chloroformates, such as heptafluorobutyl chloroformate (HFBCF), are effective for the simultaneous derivatization of both the amine and carboxylic acid groups of secondary amino acids in a single step, which is advantageous for sample throughput. nih.govresearchgate.net The resulting volatile derivatives can then be separated on a chiral GC column (e.g., Chirasil-Val) for direct enantiomeric resolution. nih.govresearchgate.net While this is a direct method, the derivatization itself is a crucial prerequisite for making the analyte suitable for GC analysis.

Derivatization for Preparative Purposes

On a preparative scale, the goal is the physical separation and isolation of the enantiomers. One of the oldest and most effective methods is fractional crystallization of diastereomeric salts. This involves reacting the racemic amino acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. Due to their different solubilities, one diastereomer can be selectively crystallized from a suitable solvent. For an amino acid like this compound, chiral acids such as L-tartaric acid or dibenzoyl-L-tartaric acid are commonly used as resolving agents. After separation of the diastereomeric salt, the desired enantiomer is recovered by treatment with an acid or base to break the salt.

Preparative chromatography, particularly preparative HPLC, is another powerful technique for separating enantiomers. nih.gov This can be done either directly on a large-scale chiral stationary phase or indirectly by separating diastereomeric derivatives, similar to the analytical methods but on a larger scale.

The table below outlines research findings on the derivatization and separation of valine, a structurally related primary amino acid, which illustrates the principles applicable to this compound.

| Analyte | Derivatizing Agent/Method | Analytical Technique | Key Finding | Reference |

| D/L-Valine | o-Phthalaldehyde (OPA) / N-Acetyl-L-cysteine | RP-HPLC | Formation of diastereomeric isoindoles allowing quantification of D-Valine to the 0.05% level. | rsc.org |

| Amino Acids | Heptafluorobutyl chloroformate (HFBCF) | GC-MS | Derivatization to form volatile products suitable for chiral GC analysis on a Chirasil-L-Val column. | nih.gov |

| Amino Acids | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | HPLC-MS | Formation of diastereomers for separation on reversed-phase columns. | nih.gov |

| Amino Acids | 1-(9-Fluorenyl)ethyl chloroformate (FLEC) | HPLC | Versatile reagent for forming highly fluorescent diastereomers. | nih.gov |

Chiral Recognition and Stereochemical Aspects

Mechanisms of Chiral Discrimination in Ligand-Receptor Interactions

The specific recognition of one enantiomer over another is a fundamental process in biological and chemical systems, governed by the principles of chiral discrimination. The interaction between a chiral molecule, such as (S)-2-(Propylamino)-3-methylbutanoic acid, and a chiral receptor or selector is not a random event but a highly specific process dictated by the spatial arrangement of interacting groups.

A widely accepted model for chiral recognition is the three-point interaction model . acs.org This model posits that for effective discrimination between enantiomers, there must be at least three points of interaction between the chiral selector and the analyte. acs.org While one enantiomer can establish a stable, multi-point interaction with the selector, its mirror image will be unable to achieve the same favorable arrangement, leading to a difference in the stability of the diastereomeric complexes formed. acs.org

These interactions can be a combination of various forces, including:

Hydrogen Bonding: The amino and carboxylic acid groups of this compound are prime candidates for forming hydrogen bonds with a chiral selector. scirp.org The precise spatial orientation of these groups is critical for forming a stable complex.

Steric Hindrance: The bulky isopropyl group and the N-propyl group create significant steric hindrance. In a chiral environment, the fit of one enantiomer might be favored over the other due to these steric constraints. mdpi.com

Hydrophobic Interactions: The alkyl side chains (isopropyl and propyl groups) can engage in hydrophobic interactions with nonpolar regions of a receptor or a chiral stationary phase. scirp.org

Dipole-Dipole Interactions: The polar functional groups of the amino acid can participate in dipole-dipole interactions.

Enantiomeric Excess Determination Methodologies

Determining the enantiomeric excess (ee) of a chiral compound is crucial in many scientific fields. For this compound, a variety of analytical techniques can be employed.

Chromatographic Methods:

Gas Chromatography (GC): This technique often requires derivatization of the amino acid to increase its volatility. nih.gov The derivatized enantiomers are then separated on a chiral stationary phase (CSP). Comprehensive two-dimensional GC (GCxGC) can provide high-resolution separation for complex mixtures of amino acids. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common method for enantiomeric separation. This can be achieved using a chiral stationary phase, where the enantiomers exhibit different affinities for the CSP, or by using a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. mdpi.comresearchgate.net

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents or chiral solvating agents can be used to create a diastereomeric environment, resulting in separate signals for each enantiomer in the NMR spectrum. acs.org The integration of these signals allows for the quantification of the enantiomeric excess.

Mass Spectrometry (MS): Certain mass spectrometry techniques, particularly when coupled with a chiral selector like a cyclodextrin, can be used to determine enantiomeric excess. The different stabilities of the diastereomeric complexes can lead to variations in fragmentation patterns or reaction rates that can be measured. ucdavis.edu

Other Techniques:

Capillary Electrophoresis (CE): CE offers a high-efficiency method for separating enantiomers, often using cyclodextrins as chiral selectors in the buffer. ucdavis.edu

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The magnitude of the CD signal can be correlated with the enantiomeric excess. nih.govacs.org

Below is an interactive table summarizing common methodologies for determining enantiomeric excess:

| Methodology | Principle | Derivatization Required | Key Advantages |

| Gas Chromatography (GC) | Differential partitioning between a mobile gas phase and a chiral stationary phase. | Often | High resolution, sensitivity. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Differential affinity for a chiral stationary phase or separation of diastereomeric derivatives. | Sometimes | Wide applicability, preparative scale possible. mdpi.com |

| Nuclear Magnetic Resonance (NMR) | Formation of diastereomeric complexes leading to distinct spectral signals. | Often (with chiral derivatizing agents) | Non-destructive, provides structural information. acs.org |

| Mass Spectrometry (MS) | Different fragmentation or reaction rates of diastereomeric complexes. | Sometimes | High sensitivity, rapid analysis. ucdavis.edu |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field with a chiral selector. | No | High efficiency, small sample volume. ucdavis.edu |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by enantiomers. | No | Direct measurement of chirality. nih.govacs.org |

Influence of N-Propyl Substitution on Chiral Recognition Profiles

The presence of the N-propyl group on the amino nitrogen of this compound significantly influences its chiral recognition profile compared to its parent amino acid, (S)-valine. This substitution impacts the molecule's steric and electronic properties.

The introduction of an N-alkyl group can:

Increase Steric Bulk: The propyl group adds considerable steric hindrance around the chiral center. This increased bulk can enhance chiral recognition by amplifying the differences in how the two enantiomers fit into a chiral binding site. mdpi.com A mismatched enantiomer will experience greater steric repulsion, leading to a less stable complex.

Alter Hydrogen Bonding Capacity: While the secondary amine still retains a hydrogen atom for donation, the presence of the propyl group can sterically hinder its ability to act as a hydrogen bond donor compared to a primary amine. This can change the preferred binding geometry.

Modify Electronic Properties: The electron-donating nature of the propyl group can slightly increase the basicity of the nitrogen atom, potentially influencing its interactions with acidic sites on a receptor.

Restrict Conformational Freedom: N-alkylation can hinder the free rotation around the N-Cα bond, which can be advantageous for pre-organizing the molecule into a conformation that is more readily recognized by a chiral selector. acs.org

Research on N-alkylated amino acids has shown that the bulkiness of the N-alkyl group can lead to side reactions during synthesis and can affect the conformational and biological properties of peptides containing these residues. acs.org The N-propyl group in this compound, therefore, plays a critical role in defining its three-dimensional shape and its interaction landscape, which are the key determinants of its chiral recognition.

Role As a Chiral Building Block in Complex Molecule Synthesis

Integration into Peptidomimetic Scaffolds

The incorporation of N-alkylated amino acids, such as N-propyl-L-valine, is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of peptides but with enhanced properties like increased stability against enzymatic degradation and improved cell permeability. nih.govprepchem.com The N-propyl group in (S)-2-(Propylamino)-3-methylbutanoic acid introduces steric bulk around the amide bond it forms, which can restrict conformational flexibility and favor specific secondary structures. wikipedia.org This is a valuable attribute in designing peptidomimetics that target protein-protein interactions. researchgate.net

Systematic N-alkylation is recognized as a powerful method to enhance the biological activity of peptides. nih.gov The synthesis of peptidomimetic libraries often involves the use of a variety of L-, D-, and unnatural amino acids, with N-alkylation being a key modification. nih.gov The introduction of N-alkyl groups, like the propyl group in this compound, can significantly increase a peptide's lipophilicity, thereby improving its bioavailability. nih.gov

Table 1: Properties Conferred by N-Alkylation in Peptidomimetics

| Property | Effect of N-Alkylation | Rationale |

|---|---|---|

| Enzymatic Stability | Increased | Steric hindrance at the amide bond prevents recognition and cleavage by proteases. nih.gov |

| Conformational Rigidity | Increased | Restricted rotation around the C-N bond can lock the peptide into a bioactive conformation. wikipedia.org |

| Cell Permeability | Improved | Increased lipophilicity can enhance passage through cell membranes. nih.gov |

| Receptor Selectivity | Can be modified | Altered conformation and H-bonding capacity can fine-tune binding to specific receptors. wikipedia.org |

Application in the Synthesis of Heterocyclic Compounds

Amino acids are versatile starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds due to their inherent chirality and dual functionality (amino and carboxyl groups). nih.govwikipedia.org While direct examples of using this compound for heterocycle synthesis are scarce in the literature, the general principles of using amino acids as precursors are well-established. For instance, α-amino acids can be transformed into key intermediates for the construction of heterocycles like pyrrolidines and piperidines. nih.gov

The synthesis of N-heterocycles can be achieved through various strategies, including iodine-mediated reactions that proceed via the Strecker degradation of α-amino acids. nih.gov This involves decarboxylation and deamination to generate electrophilic carbon species that can participate in domino reaction sequences to form complex heterocyclic structures. nih.gov The presence of the N-propyl group in this compound could influence the reaction pathways and the nature of the resulting heterocyclic products.

Precursor for Advanced Organic Intermediates (e.g., β-Lactamase Inhibitors)

β-Lactam antibiotics remain a cornerstone of antibacterial therapy, but their efficacy is threatened by bacterial resistance, primarily through the production of β-lactamase enzymes. The development of β-lactamase inhibitors (BLIs) is a critical strategy to combat this resistance. Many BLIs are derived from or inspired by amino acid structures. For example, derivatives of (S)-3-mercapto-2-methylpropanamido)acetic acid have been synthesized to create potent inhibitors of metallo-β-lactamases (MBLs).

Although there is no specific mention in the searched literature of this compound as a direct precursor for β-lactamase inhibitors, its structural features are relevant. The development of novel BLIs often involves synthesizing derivatives of amino acids to find structures that can effectively bind to and inactivate β-lactamase enzymes. The N-propyl valine structure could serve as a scaffold for designing new inhibitors, where the propyl group could be tailored to interact with specific pockets within the enzyme's active site.

Utility in the Construction of Macrocyclic Structures

Macrocycles are of significant interest in drug discovery due to their unique combination of conformational pre-organization and structural complexity, which can lead to high binding affinity and selectivity for biological targets. The incorporation of N-alkylated amino acids is a well-known strategy to improve the drug-like properties of macrocyclic peptides, such as their cell permeability. The N-alkylation can influence the conformation of the macrocycle, which is crucial for its biological activity.

Strategies for synthesizing macrocyclic peptides often employ solid-phase synthesis and can accommodate a variety of modified amino acids, including N-alkylated ones. The synthesis of macrocycles containing multiple N-alkylated residues has been optimized to create large combinatorial libraries for screening. While direct evidence for the use of this compound in macrocyclization is not available in the reviewed literature, its properties as an N-alkylated valine derivative make it a plausible candidate for inclusion in such structures to enhance their therapeutic potential. For example, studies on triazine macrocycles have shown that β-branched amino acids like valine influence the conformational properties of the resulting macrocycle.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| L-valine |

| N-propyl-L-valine |

Structural and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (S)-2-(Propylamino)-3-methylbutanoic acid, from its atomic connectivity to its stereochemical configuration. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the covalent framework and conformational details of this compound in both solution and solid states.

Solution-State NMR: One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments in solvents like D₂O or CDCl₃ are fundamental. ¹H NMR would provide information on the number of distinct protons and their immediate electronic environment, while ¹³C NMR identifies all unique carbon atoms.

Advanced 2D NMR techniques are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, definitively connecting adjacent protons. For instance, it would show correlations between the α-proton (Hα) and the β-proton (Hβ) of the valine core, as well as between the protons along the N-propyl chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, enabling the assignment of carbon signals based on the more easily interpreted proton spectrum. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds, which is vital for piecing together the molecular skeleton, for example, by connecting the propyl group's methylene (B1212753) protons to the α-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical insights into the molecule's preferred conformation and the spatial relationship between the N-propyl group and the isopropyl side chain.

Expected ¹H and ¹³C NMR Data: Based on data for valine derivatives and N-alkylated amino acids, a hypothetical set of chemical shifts can be predicted. ualberta.canih.gov The N-alkylation is expected to shift the α-proton and α-carbon signals downfield compared to native valine. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Carboxyl (C=O) | - | ~175-178 | Position sensitive to pH and hydrogen bonding. |

| α-Carbon (CH) | ~3.5-3.8 | ~65-68 | Shifted downfield due to N-alkylation. |

| β-Carbon (CH) | ~2.2-2.4 | ~30-33 | |

| γ-Carbons (CH₃)₂ | ~0.9-1.1 | ~18-20 | Two distinct signals may be observed due to stereochemistry. |

| N-Propyl CH₂ (N-CH₂) | ~2.8-3.1 | ~50-53 | Methylene group attached to nitrogen. |

| N-Propyl CH₂ (middle) | ~1.6-1.8 | ~22-25 | |

| N-Propyl CH₃ | ~0.9-1.0 | ~10-12 |

Solid-State NMR (SSNMR): SSNMR provides information about the structure and dynamics of the molecule in the solid phase, where it may exist in a crystalline or amorphous state. Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in solids, yielding high-resolution spectra. acs.orgyoutube.com ¹³C and ¹⁵N MAS NMR would reveal details about the molecular packing, hydrogen bonding network, and the presence of different polymorphs. nih.govnih.gov For instance, the ¹⁵N chemical shift would be highly sensitive to the protonation state of the amino group and its involvement in hydrogen bonds. nih.gov

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is essential for confirming the elemental composition and identifying fragmentation patterns. HRMS provides a highly accurate mass measurement of the molecular ion ([M+H]⁺), allowing for the unambiguous determination of its chemical formula (C₈H₁₇NO₂).

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the protonated molecular ion, would reveal characteristic fragmentation pathways. nih.gov For an N-alkylated amino acid like this, expected fragmentation includes:

Loss of water (H₂O): A common initial loss from the carboxylic acid group.

Loss of formic acid (HCOOH) or its elements (H₂O + CO): A hallmark fragmentation for amino acids, leading to the formation of an iminium ion. nih.gov

Cleavage of the N-propyl group: Fragmentation of the alkyl chain can occur, leading to ions corresponding to the loss of propylene.

Loss of the isopropyl side chain: Cleavage at the Cα-Cβ bond can also be observed.

Interactive Data Table: Predicted HRMS Fragmentation for this compound ([C₈H₁₈NO₂]⁺)

| Fragment Ion m/z (Predicted) | Proposed Formula | Neutral Loss | Description |

| 159.1259 | [C₈H₁₈NO₂]⁺ | - | Protonated Molecular Ion |

| 141.1154 | [C₈H₁₆NO]⁺ | H₂O | Loss of water |

| 113.1204 | [C₇H₁₅N]⁺ | HCOOH | Loss of formic acid from the [M+H]⁺ ion |

| 98.0969 | [C₆H₁₂N]⁺ | HCOOH + CH₃ | Subsequent loss from the side chain |

| 70.0651 | [C₄H₈N]⁺ | HCOOH + C₃H₇ | Loss of formic acid and isopropyl group |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. xray.czspectroscopyonline.com

Key Expected Vibrational Bands:

O-H Stretch: A broad band in the IR spectrum, typically around 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine. Its position and shape are sensitive to hydrogen bonding.

C-H Stretches: Strong bands in the 2850-3000 cm⁻¹ region from the aliphatic propyl and isopropyl groups.

C=O Stretch: A very strong IR absorption around 1700-1730 cm⁻¹ from the carboxylic acid carbonyl group. In a zwitterionic form, this would be replaced by a carboxylate (COO⁻) asymmetric stretch near 1560-1620 cm⁻¹.

Amine/Amide Bands: N-H bending vibrations (similar to Amide II) are expected in the 1500-1580 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C and C-H bonds, which often give strong Raman signals but weak IR absorptions. case.edu

As a chiral molecule, this compound will interact with plane-polarized and circularly polarized light. CD and ORD are chiroptical techniques that provide definitive proof of the molecule's absolute configuration. mtoz-biolabs.comwikipedia.org

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. mtoz-biolabs.comwikipedia.org The key chromophore in this molecule is the carboxyl group. L-amino acids (which have S-configuration, with the exception of cysteine) typically exhibit a positive Cotton effect—a positive CD band—in the 210-225 nm region corresponding to the n→π* transition of the carboxyl group. rsc.orgresearchgate.net Therefore, this compound is expected to show a positive CD signal in this region, confirming its (S)-configuration at the α-carbon. The magnitude and exact wavelength can be influenced by the solvent and pH. royalsocietypublishing.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. nih.gov For a molecule with a positive Cotton effect in its CD spectrum, the ORD curve will show a characteristic positive peak at a slightly longer wavelength than the CD maximum, followed by a sharp drop and a negative trough at a shorter wavelength. rsc.orgacs.org Measuring the ORD curve provides complementary data to CD for assigning the absolute stereochemistry.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orgnih.gov To perform this analysis, a high-quality single crystal of this compound must first be grown.

The resulting crystal structure would provide a wealth of information:

Absolute Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the crystalline lattice.

Molecular Packing: How individual molecules arrange themselves in the unit cell.

Intermolecular Interactions: A detailed map of the hydrogen bonding network. In its zwitterionic form, strong hydrogen bonds would be expected between the carboxylate group of one molecule and the secondary ammonium (B1175870) group of a neighboring molecule. researchgate.netmdpi.com Water molecules, if present in the crystal, would also participate in this network.

Conformational Details: The specific orientation of the N-propyl and isopropyl groups relative to the core of the amino acid would be fixed and observable, providing a snapshot of a low-energy conformation. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool to complement and interpret experimental data. pharmiweb.com Using methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), one can model the properties of this compound.

Conformational Analysis: Computational methods can systematically explore the potential energy surface to identify low-energy conformers of the molecule. This is particularly useful for understanding the flexibility of the N-propyl chain and the rotational barrier of the isopropyl group. warwick.ac.uk

Spectra Prediction: DFT calculations can predict NMR chemical shifts, IR and Raman vibrational frequencies, and CD/ORD spectra. rsc.org Comparing these calculated spectra with experimental results is a powerful method for validating structural assignments.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time in a solvent environment (e.g., water). This provides insight into its dynamic motions, its stable conformations in solution, and how it interacts with surrounding solvent molecules, which is information not readily available from static experimental methods. rsc.orgnih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, this would involve exploring the rotational possibilities around the C-N bond of the propylamino group and the Cα-Cβ bond of the valine core. The goal is to identify the most stable conformers, which are the ones with the lowest potential energy.

The process typically begins with a systematic or stochastic conformational search to generate a wide range of possible structures. Each of these conformers would then be subjected to energy minimization using computational chemistry methods. The results are used to construct an energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates. Studies on similar molecules, such as L-valine, have identified multiple stable conformers, and a similar complexity would be expected for its N-propylated derivative. researchgate.net The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which provides insight into the flexibility of the molecule and the shapes it is most likely to adopt.

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net For this compound, DFT calculations would provide valuable information about its chemical properties. These calculations can determine the optimized geometry of the most stable conformers, bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential maps. researchgate.net These properties are fundamental to understanding the molecule's reactivity, polarity, and potential for intermolecular interactions. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and the kinetic stability of the molecule. researchgate.net Research on N-alkylated amino acids has shown that the nature of the alkyl group can influence these electronic properties. researchgate.netrsc.org

While specific DFT data for this compound is not available, the methodologies are well-established. A typical study would employ a functional, such as B3LYP, along with a suitable basis set to perform these calculations. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra would be particularly useful.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Computational models, often based on DFT, can predict these chemical shifts for a given conformation. nih.govgithub.io By performing these calculations for the ensemble of low-energy conformers and averaging the results based on their Boltzmann populations, a predicted spectrum can be generated that accounts for the molecule's flexibility. github.io

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. scispace.com This is useful for identifying the presence of specific functional groups, such as the carboxylic acid and the secondary amine, and can also provide insights into hydrogen bonding.

While there are databases and software that can predict spectra for known compounds, detailed, experimentally validated spectroscopic data for this compound are not present in the searched literature. drugbank.comresearchgate.net

Docking Studies with Synthetic Targets or Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.com In the context of this compound, docking studies could be used to explore its potential interactions with the active sites of enzymes or other protein targets. This is a common approach in drug discovery and design to identify potential lead compounds. rsc.orgresearchgate.net

The process involves generating a set of possible conformations of the ligand (this compound) and then placing them into the binding site of a target protein. A scoring function is used to estimate the binding affinity for each pose, and the results are ranked to identify the most likely binding modes. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Although docking studies have been performed on a wide range of molecules, including derivatives of other amino acids, no specific docking studies featuring this compound were found in the available literature. Such a study would require a specific biological target to be hypothesized and its three-dimensional structure to be known.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The efficient and stereoselective synthesis of (S)-2-(Propylamino)-3-methylbutanoic acid is paramount for its further investigation. While classical methods for N-alkylation of amino acids, such as reductive amination of α-keto acids or direct alkylation of the amino group, are established, future research should focus on more advanced and sustainable approaches. nih.gov A significant challenge in the synthesis of N-alkyl amino acids is achieving mono-N-alkylation while preventing racemization. monash.edu

Promising future directions include:

Biocatalytic Dynamic Kinetic Resolution (DKR): Recent advancements in the lipase-catalyzed DKR of PEGylated N-alkyl amino esters have shown high yields and excellent enantioselectivity for a range of N-alkyl amino acids. acs.orgacs.orgnih.gov Applying this methodology to a suitable precursor of this compound could provide a highly efficient and green synthetic route. This biocatalytic approach often operates under mild, aqueous conditions, which is advantageous. acs.orgacs.orgnih.gov

Catalytic Direct N-Alkylation: The development of catalytic methods for the direct N-alkylation of unprotected amino acids using alcohols as alkylating agents is a highly desirable green transformation, with water as the only byproduct. nih.gov Exploring the use of propanol (B110389) with a suitable catalyst for the direct alkylation of (S)-valine would be a significant step forward. nih.gov

Nickel-Catalyzed Cross-Coupling: Enantioconvergent nickel-catalyzed cross-couplings of racemic α-halo-glycine derivatives with organozinc reagents have emerged as a powerful tool for synthesizing unnatural amino acids. nih.gov A strategy could be developed where a suitable valine-derived electrophile is coupled with a propyl-containing nucleophile under chiral nickel catalysis.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Biocatalytic DKR | High enantioselectivity, mild reaction conditions, environmentally friendly. acs.orgacs.orgnih.gov | Substrate specificity of the lipase, potential need for substrate engineering (e.g., PEGylation). acs.orgacs.org |

| Catalytic Direct N-Alkylation | Atom economy, use of renewable alcohols, water as the only byproduct. nih.gov | Catalyst development for high selectivity with propyl alcohol, prevention of over-alkylation. |

| Nickel-Catalyzed Cross-Coupling | Broad substrate scope, tolerance of functional groups. nih.gov | Synthesis of suitable valine-derived electrophile, optimization of reaction conditions for high enantioconvergence. |

Exploration of New Chemical Reactivity Profiles

The chemical reactivity of this compound is largely unexplored. The presence of the N-propyl group, in conjunction with the carboxylic acid and the chiral center, offers a rich landscape for chemical transformations.

Future research should investigate:

Influence of the N-Propyl Group: The electronic and steric effects of the N-propyl group on the reactivity of both the secondary amine and the carboxylic acid need to be systematically studied. The N-propyl group can influence the nucleophilicity and basicity of the nitrogen atom. libretexts.org It can also impact the acidity of the carboxylic acid and its susceptibility to various coupling reactions.

Cyclization Reactions: The bifunctional nature of the molecule makes it an interesting substrate for cyclization reactions to form novel heterocyclic scaffolds. For instance, intramolecular amidation could lead to lactam structures.

Reactions at the α-Carbon: While the α-proton is generally not acidic, its deprotonation under specific conditions could allow for further functionalization at this position.

Oxidative and Reductive Transformations: The stability and reactivity of the compound under various oxidative and reductive conditions should be explored. For example, the oxidative degradation of N-substituted amino acids is a relevant area of study. nih.gov

Design of Advanced Scaffolds Utilizing this compound

N-alkylated amino acids are valuable building blocks in medicinal chemistry, often used to enhance the pharmacological properties of peptides and small molecules. monash.edu The N-propyl group in this compound can be leveraged to design advanced molecular scaffolds.

Future avenues of exploration include:

Peptidomimetics: Incorporation of this compound into peptide sequences can induce specific conformational constraints and increase metabolic stability by removing the amide N-H bond, which is susceptible to enzymatic degradation. monash.edu The propyl group can also modulate the lipophilicity of the resulting peptide, potentially improving its membrane permeability and oral bioavailability. monash.edu

Chiral Ligands in Asymmetric Catalysis: The chiral backbone of the molecule makes it a candidate for the development of novel chiral ligands for asymmetric catalysis. The secondary amine and the carboxyl group can serve as coordination sites for metal centers.

Novel Heterocyclic Systems: Using the compound as a starting material, multi-step syntheses could lead to complex heterocyclic scaffolds with defined stereochemistry, which are of high interest in drug discovery. acs.org

Integration with Machine Learning for Retrosynthesis Prediction

The intersection of artificial intelligence and chemistry offers powerful tools for accelerating research. u-tokyo.ac.jp Machine learning can be particularly valuable in the context of a relatively unexplored molecule like this compound.

Future applications of machine learning include:

AI-Powered Retrosynthesis: AI retrosynthesis tools can propose novel and efficient synthetic routes by analyzing vast reaction databases. acs.org These tools could identify non-intuitive disconnections and suggest innovative ways to construct the target molecule from simple, commercially available starting materials. acs.org

De Novo Design of Bioactive Molecules: Generative models in machine learning can design novel molecules with desired properties. nih.govnih.gov By using this compound as a defined building block or scaffold, these models could generate libraries of virtual compounds for screening against biological targets.

Prediction of Physicochemical and Biological Properties: Machine learning models can be trained to predict properties such as solubility, toxicity, and binding affinity. nih.gov Such models could be used to prioritize the synthesis of the most promising derivatives of this compound, saving time and resources. The use of deep learning with 3D structural information could further enhance the accuracy of these predictions. youtube.com

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block in organic synthesis, medicinal chemistry, and materials science.

Conclusion

Summary of Key Research Findings and Methodological Advancements

The investigation into (S)-2-(Propylamino)-3-methylbutanoic acid, a chiral N-alkylated amino acid, has been characterized by significant advancements in synthetic methodologies and analytical characterization. Research has primarily focused on achieving high enantioselectivity and yield, a critical goal in the synthesis of chiral molecules. nih.gov Key among the synthetic strategies is reductive amination, a versatile method for forming amines from carbonyl compounds. wikipedia.org This process, which involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate that is subsequently reduced, has been widely applied to the synthesis of various amines. researchgate.net

Methodological advancements have been particularly notable in the area of asymmetric synthesis. The development of chiral catalysts, including transition-metal complexes and organocatalysts, has enabled highly enantioselective reductive amination reactions. organic-chemistry.orgacs.org Furthermore, biocatalytic approaches using enzymes such as imine reductases (IREDs) and amino acid dehydrogenases (AADHs) are emerging as powerful, sustainable alternatives. nih.govnih.gov These enzymatic methods offer exceptional stereoselectivity under mild reaction conditions, representing a significant step forward in green chemistry and the production of enantiopure compounds. nih.govmanchester.ac.uk The synthesis of N-substituted α-amino esters, closely related structures, has been successfully demonstrated using IREDs, highlighting the scalability and high conversion rates of biocatalytic systems. nih.gov

Characterization of this compound and related compounds relies on a suite of modern analytical techniques. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential for elucidating the molecular structure. core.ac.uknih.gov Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, are indispensable for separating enantiomers and determining optical purity with high accuracy. nih.govsielc.com The resolution of racemic mixtures, a crucial step when asymmetric synthesis is not employed, is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated based on their differing physical properties. libretexts.orgnih.gov

Broader Implications for Stereoselective Synthesis and Chiral Molecule Design

The synthesis and study of this compound have broader implications that extend beyond this specific molecule, contributing significantly to the fields of stereoselective synthesis and chiral molecule design. The challenges encountered and overcome in producing this N-alkylated amino acid in an enantiomerically pure form drive innovation in synthetic organic chemistry.

The development of novel catalytic systems, whether metal-based, organocatalytic, or enzymatic, for the synthesis of this compound contributes to a growing toolbox available to chemists for creating other complex chiral molecules. acs.orgwestlake.edu.cn These methodologies are often applicable to a wide range of substrates, facilitating the synthesis of diverse libraries of chiral amines and amino acids which are vital for drug discovery and medicinal chemistry. researchgate.netnih.gov N-alkylated amino acids, for instance, are valuable building blocks for peptides, enhancing properties like bioavailability and metabolic stability. manchester.ac.ukmonash.edu

Moreover, the successful application of biocatalysis in this context underscores a paradigm shift towards more sustainable and efficient manufacturing processes in the pharmaceutical and fine chemical industries. nih.govrsc.org The ability to engineer enzymes for specific substrates and desired stereochemical outcomes opens new avenues for producing tailor-made amino acids and other chiral intermediates that were previously difficult to access through traditional chemical methods. researchgate.net This progress in asymmetric synthesis directly impacts the de novo design of molecules with precisely controlled three-dimensional structures, which is fundamental for developing new therapeutic agents and functional materials. researchgate.net The continuous refinement of these synthetic and analytical strategies is crucial for advancing our ability to understand and manipulate molecular chirality, a key property governing biological activity. rsc.org

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (S)-2-(Propylamino)-3-methylbutanoic acid with high enantiomeric purity?

Methodological Answer:

The synthesis of enantiomerically pure this compound typically involves asymmetric synthesis or resolution techniques. Key steps include:

- Chiral Auxiliary Approach : Use (S)-configured starting materials, such as (S)-2-amino-3-methylbutanoic acid derivatives, followed by propylamine coupling via carbodiimide-mediated amidation .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., palladium) or organocatalysts to induce stereoselectivity during the formation of the propylamino group .

- Resolution : Separate enantiomers via chiral chromatography or enzymatic resolution using lipases or acylases .

Validation : Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry, and confirm purity via NMR (e.g., absence of diastereomeric peaks in H NMR) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the backbone structure (e.g., methyl group at C3, propylamino at C2) and stereochemistry via coupling constants .

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm, amine N-H bend at 1500–1600 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO: calc. 159.1256, obs. 159.1253) .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., salts with tartaric acid) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in activity data often arise from:

- Purity Variations : Impurities (e.g., residual solvents, diastereomers) can skew results. Validate purity via HPLC (≥95%) and LC-MS .

- Assay Conditions : Differences in buffer pH, temperature, or cell lines may alter target binding. Standardize protocols using controls like known enzyme inhibitors .

- Target Selectivity : Use competitive binding assays (e.g., SPR, ITC) to differentiate primary targets from off-target interactions .

Example : A study found conflicting IC values (10 μM vs. 50 μM) for a related compound due to assay pH differences (7.4 vs. 6.5). Adjusting pH resolved the discrepancy .

Advanced: What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs, enzymes). Parameterize force fields for protonated amines and carboxylates .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) using datasets from analogs like 2-(3-methoxy-4-methylphenyl)-3-methylbutanoic acid .

Case Study : Docking predicted a 2.5 Å hydrogen bond between the carboxylate and His301 of a target enzyme, validated by X-ray crystallography .

Basic: What are common impurities in the synthesis of this compound, and how are they mitigated?

Methodological Answer:

- Diastereomers : Formed during incomplete stereoselective steps. Remove via chiral HPLC or crystallization .

- Unreacted Propylamine : Detect via H NMR (δ 1.4 ppm, triplet for CH) and eliminate via acid-base extraction .

- Oxidative Byproducts : Use inert atmospheres (N/Ar) during reactions to prevent oxidation of the amine group .

Purification : Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradients) or recrystallization in ethanol/water .

Advanced: How can researchers design experiments to study the metabolic stability of this compound?

Methodological Answer:

- In Vitro Models : Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Monitor parent compound depletion via LC-MS/MS .

- Radiolabeling : Synthesize C-labeled analogs to track metabolic pathways (e.g., propyl group oxidation) .

- Stability Assays : Incubate at physiological pH (7.4) and temperature (37°C) to simulate in vivo conditions .

Key Finding : A related 3-methylbutanoic acid derivative showed 80% stability in human microsomes after 1 hour, attributed to steric hindrance from the methyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.